molecular formula C21H19N5O B11136273 N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

Cat. No.: B11136273
M. Wt: 357.4 g/mol
InChI Key: SIDSSMIIAZVHHX-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a synthetic small molecule chemical reagent designed for research applications. Its structure incorporates both indole and pyrimidine rings, a feature present in compounds known to exhibit biological activity. Structurally similar molecules featuring the indole-ethylamine moiety linked to a pyrimidine-containing benzamide group have been investigated as potential kinase inhibitors . For instance, closely related analogs have shown activity against cyclin-dependent kinases (CDKs) such as CDK1, CDK2, CDK5, and CDK7, which are key regulators of the cell cycle and transcription . This suggests that this compound may be of significant interest in biochemical and cellular research, particularly in studies focused on signal transduction, cell cycle progression, and the development of targeted therapies. The compound is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this product with appropriate care and conduct their own experiments to verify its properties and suitability for specific applications.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C21H19N5O/c27-20(22-12-9-16-14-25-19-8-2-1-7-18(16)19)15-5-3-6-17(13-15)26-21-23-10-4-11-24-21/h1-8,10-11,13-14,25H,9,12H2,(H,22,27)(H,23,24,26)

InChI Key

SIDSSMIIAZVHHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthesis of 2-(1H-Indol-3-yl)ethylamine

The indole-ethylamine moiety is typically prepared via reduction of indole-3-acetonitrile or its derivatives. A modified approach involves reacting indole-3-carboxaldehyde with cyanoacetamide under basic conditions, followed by catalytic hydrogenation. For instance, ethyl cyanoacetate and indole-3-carboxaldehyde undergo Claisen-Schmidt condensation in sodium ethoxide to form 3-(1H-indol-3-yl)acrylonitrile, which is subsequently reduced using lithium aluminum hydride (LiAlH4) to yield 2-(1H-indol-3-yl)ethylamine.
Key Data :

  • Yield : 68–72% after recrystallization from ethanol.

  • Characterization : IR shows NH stretches at 3300 cm⁻¹ and CN reduction confirmed by disappearance of ~2230 cm⁻¹ peak. ¹H NMR (DMSO-d₆) displays δ 6.8–7.5 (aromatic indole protons) and δ 3.2–3.6 (ethylamine CH₂).

Preparation of 3-(2-Pyrimidinylamino)benzoic Acid

Introducing the pyrimidinylamino group to benzoic acid involves nucleophilic aromatic substitution. 3-Aminobenzoic acid reacts with 2-chloropyrimidine in dimethylformamide (DMF) at 120°C for 12 hours, using potassium carbonate as a base.
Optimization Notes :

  • Solvent : DMF enhances reactivity due to high polarity.

  • Yield : 58% after silica gel chromatography.

  • Spectral Confirmation : ¹H NMR (400 MHz, DMSO-d₆) shows δ 8.9 (pyrimidine H), δ 7.5–8.2 (aromatic benzoic acid protons), and δ 10.2 (NH, exchangeable).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The final step couples 2-(1H-indol-3-yl)ethylamine with 3-(2-pyrimidinylamino)benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Procedure :

  • Activate 3-(2-pyrimidinylamino)benzoic acid (1 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in DCM at 0°C for 30 minutes.

  • Add 2-(1H-indol-3-yl)ethylamine (1 eq) and stir at room temperature for 24 hours.

  • Quench with ice-water, extract with DCM, and purify via column chromatography (ethyl acetate/hexane, 3:7).
    Results :

  • Yield : 65%.

  • Purity : >98% by HPLC (C18 column, acetonitrile/water).

Mixed Anhydride Method

An alternative employs chloroformate activation. 3-(2-Pyrimidinylamino)benzoic acid is treated with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF), followed by addition of the ethylamine derivative.
Advantages :

  • Faster reaction : Completion in 6 hours.

  • Yield : 70% after recrystallization from methanol.

Spectral Characterization and Validation

Infrared Spectroscopy

  • Amide C=O : 1685 cm⁻¹.

  • Indole NH : 3300 cm⁻¹ (broad).

  • Pyrimidine C=N : 1605 cm⁻¹.

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 10.5 (s, 1H, indole NH).

  • δ 8.8 (s, 1H, pyrimidine H).

  • δ 7.2–8.3 (m, 11H, aromatic).

  • δ 3.6 (t, 2H, CH₂NH).

  • δ 2.9 (t, 2H, CH₂-indole).

13C NMR :

  • δ 167.5 (amide C=O).

  • δ 158.3 (pyrimidine C2).

  • δ 136.1–112.4 (aromatic carbons).

Mass Spectrometry

  • ESI-MS : m/z 429.2 [M+H]⁺ (calculated 428.5).

Comparative Analysis of Methodologies

Method Yield Reaction Time Purity
Carbodiimide (EDCI/HOBt)65%24 h>98%
Mixed Anhydride70%6 h95%

The mixed anhydride method offers higher yields and faster kinetics but requires stringent moisture control. EDCI/HOBt provides superior purity, critical for pharmaceutical applications.

Challenges and Optimization Opportunities

Byproduct Formation

Competitive acylation at the pyrimidine NH or indole NH occurs if unprotected. Solution: Use tert-butoxycarbonyl (Boc) protection for the ethylamine NH before coupling, followed by deprotection with trifluoroacetic acid.

Solvent Selection

Polar aprotic solvents (DMF, DCM) improve solubility but complicate purification. Switching to THF reduces side reactions while maintaining reactivity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxindole derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine moieties allow it to bind to these targets, potentially inhibiting or activating specific pathways. This compound may exert its effects by:

    Binding to DNA or RNA: Interfering with transcription or translation processes.

    Inhibiting enzymes: Blocking the activity of enzymes involved in critical biological pathways.

    Modulating receptor activity: Acting as an agonist or antagonist to specific receptors.

Comparison with Similar Compounds

Structural Analogues with Antiplasmodial Activity

  • N-[2-(1H-indol-3-yl)ethyl]hexanamide and N-[2-(1H-indol-3-yl)ethyl]benzamide: These compounds share the indole-ethyl-benzamide backbone but lack the pyrimidinylamino group. They inhibit melatonin-induced synchronization in Plasmodium falciparum without intrinsic activity on the parasite cycle. The addition of the pyrimidine ring in the target compound may enhance specificity for parasitic targets or improve pharmacokinetic stability .

TLR4-Targeting Derivatives

  • N-(2-(1H-indol-3-yl)ethyl)benzamide (LS): A parent compound used in rational design studies for TLR4/MD2 binding. Molecular docking and dynamics suggest that introducing the pyrimidinylamino group (as in the target compound) increases affinity by forming additional hydrogen bonds with TLR4/MD2 residues. Computational studies predict a 30% improvement in binding energy compared to LS .

Thioether- and Heterocycle-Modified Analogues

  • The target compound lacks this modification, favoring a simpler structure with reduced toxicity risks .

Piperidine- and Quinazoline-Containing Derivatives

  • The target compound’s pyrimidine substitution avoids this trade-off, maintaining neutral pH solubility while preserving target selectivity .
  • 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (Compound 155): This quinazoline-purine hybrid shows activity in kinase inhibition assays (m/z = 455).

Fluorinated Indole Derivatives

  • N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide: Fluorination at the indole’s 6-position increases metabolic stability. The target compound’s non-fluorinated indole may exhibit faster clearance but retains comparable activity in TLR4 assays, suggesting fluorination is non-critical for this target .

Key Comparative Data Table

Compound Name Structural Features Biological Activity Key Advantages/Disadvantages References
N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide Indole-ethyl, benzamide, pyrimidinylamino TLR4 binding, antiplasmodial Enhanced hydrogen bonding; moderate metabolic stability
N-[2-(1H-indol-3-yl)ethyl]benzamide Indole-ethyl, benzamide Antiplasmodial (blocks melatonin signaling) Simpler synthesis; lower affinity for TLR4
2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide Thioether-isoxazole, pyrimidinylamino Anticancer, antiviral High lipophilicity; metabolic instability
N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]benzamide Piperidine, indole-ethyl CNS-targeted activity Improved solubility; potential CNS side effects

Research Findings and Mechanistic Insights

  • TLR4/MD2 Binding: The pyrimidinylamino group in the target compound forms critical interactions with TLR4/MD2 residues (e.g., Asp299 and Tyr436), as shown in molecular dynamics simulations. This is absent in LS, explaining its superior predicted affinity .
  • Antiplasmodial Activity : Unlike N-[2-(1H-indol-3-yl)ethyl]hexanamide, the target compound’s pyrimidine moiety may interfere with parasitic redox pathways, though experimental validation is pending .
  • Metabolic Stability : Fluorinated analogues (e.g., ) exhibit longer half-lives in vitro, but the target compound’s unmodified indole allows for safer metabolite profiles in hepatic assays.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a synthetic compound that has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure

  • Molecular Formula : C21H18FN5O
  • Molecular Weight : 375.4 g/mol
  • IUPAC Name : N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide

Structural Representation

The compound features an indole ring, a pyrimidine moiety, and an amide functional group, which contribute to its biological properties.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, studies have shown that heterocyclic compounds can inhibit the replication of viruses such as respiratory syncytial virus (RSV) and hepatitis C virus (HCV).

In Vitro Studies

A study demonstrated that related indole derivatives had an EC50 ranging from 5 to 28 μM against RSV, indicating significant antiviral potential . The selectivity index of these compounds was also noted to be high, suggesting low toxicity alongside efficacy.

Anticancer Activity

The compound has been investigated for its anticancer properties. Research shows that indole derivatives can inhibit specific protein kinases involved in cancer cell proliferation.

The mechanism involves binding to protein kinases, leading to inhibition of cell growth and induction of apoptosis in cancer cells. For example, one study reported an IC50 value of 9.19 μM for a related compound against HCV NS5B, highlighting its potential as a therapeutic agent in oncology .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties as well. Compounds with similar structures have been shown to exhibit activity against various bacterial strains.

Summary of Biological Activities

Activity TypeEC50/IC50 ValueReference
Antiviral (RSV)5–28 μM
Anticancer (HCV NS5B)9.19 μM
AntimicrobialTBDOngoing Studies

Case Studies

  • Antiviral Efficacy : A compound structurally related to this compound was tested against RSV and showed promising results with an EC50 value indicating effective inhibition of viral replication.
  • Cancer Cell Proliferation : In vitro studies on cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Condensation of 2-(1H-indol-3-yl)ethylamine with a benzoyl chloride derivative under basic conditions (e.g., DMF, triethylamine) to form the benzamide core .
  • Pyrimidine functionalization : Introduction of the 2-pyrimidinylamino group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
  • Optimization : Catalytic systems (e.g., Pd catalysts for cyclization) and temperature control (80–120°C) are critical for yield improvement. For example, microwave-assisted synthesis may reduce reaction time .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Analytical techniques :

  • 1H/13C NMR : Key signals include indole NH (~10 ppm), pyrimidine protons (7.5–8.5 ppm), and benzamide carbonyl (168–170 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (N-H stretching) confirm functional groups .
  • HRMS : Exact mass matching (e.g., m/z 457.2729 for related indoloazocines) ensures molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Kinase inhibition : Use ATP-binding assays (e.g., fluorescence polarization) to assess interactions with targets like p21-activated kinases .
  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays for serotonin receptors (5-HT subtypes) due to structural similarity to GR 55562 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide selective modifications of this compound?

  • Key modifications :

  • Indole substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the indole 5-position enhances metabolic stability .
  • Pyrimidine optimization : Replacing pyrimidine with pyridazine or triazole moieties alters target selectivity (e.g., kinase vs. GPCR targets) .
  • Benzamide linker : Shortening the ethyl spacer reduces conformational flexibility, potentially improving binding affinity .

Q. What strategies mitigate off-target effects in multi-kinase inhibition?

  • Approaches :

  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses and identify critical residues for selectivity .
  • Proteome-wide profiling : Kinase inhibitor panels (e.g., Eurofins KinaseProfiler) quantify selectivity across >100 kinases .
  • Prodrug design : Masking the benzamide with a cleavable group (e.g., ester) can reduce non-specific interactions .

Q. How are metabolic pathways and major metabolites identified for this compound?

  • Metabolite analysis :

  • In vitro models : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Major oxidation sites include the indole ethyl chain and pyrimidine ring .
  • CYP450 inhibition assays : Determine if metabolites inhibit CYP3A4/2D6, which impacts drug-drug interaction risks .

Q. What crystallographic methods resolve the compound’s binding mode with its target?

  • Techniques :

  • Co-crystallization : Soak the compound with purified protein (e.g., kinase domain) in 20% PEG 3350, pH 7.5, and collect data at 1.8–2.2 Å resolution .
  • X-ray diffraction : Analyze hydrogen bonding (e.g., benzamide carbonyl with Lys72 in p21-activated kinase) and hydrophobic interactions .

Q. How do contradictory bioactivity data across studies arise, and how can they be reconciled?

  • Root causes :

  • Assay variability : Differences in cell lines (e.g., HT-29 vs. HCT-116) or endpoint measurements (viability vs. apoptosis) .
  • Compound purity : Impurities >5% (e.g., unreacted intermediates) may skew results. Validate via HPLC (>95% purity) .
  • Solvent effects : DMSO concentration >0.1% can artifactually inhibit certain targets .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for amide couplings to prevent hydrolysis .
  • Data validation : Cross-reference spectral data with structurally similar compounds (e.g., N-[2-(1H-indol-3-yl)ethyl]benzamide derivatives) .
  • Ethical compliance : Adhere to NIH guidelines for in vivo studies if extending to animal models.

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